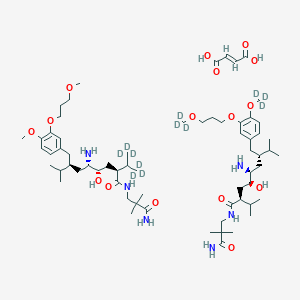

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH est un peptide synthétique qui sert de substrat à la métalloprotéinase matricielle MMP-1. Ce composé est utilisé comme une sonde de fluorescence pour détecter l'activité des protéines . La séquence de ce peptide est DNP-Proline-Leucine-Alanine-Leucine-Tryptophane-Alanine-Arginine-OH, et il a une masse moléculaire de 992,09 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé (arginine) est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Couplage : Le prochain acide aminé (alanine) est couplé à la chaîne croissante à l'aide d'un réactif de couplage tel que HBTU ou DIC.

Répétition : Les étapes 2 et 3 sont répétées pour chaque acide aminé suivant (tryptophane, leucine, alanine, leucine, proline).

Clivage : Le peptide terminé est clivé de la résine et déprotégé à l'aide d'un cocktail de clivage (par exemple, TFA, eau et piégeurs).

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH subit principalement des réactions d'hydrolyse catalysées par les métalloprotéinases matricielles (MMP). Ces enzymes clivent la liaison peptidique à l'intérieur du substrat.

Réactifs et conditions courantes

Enzymes : Métalloprotéinases matricielles (par exemple, MMP-1, MMP-8).

Tampons : Tampon Tris-HCl, pH 7,5, contenant des ions calcium et zinc pour maintenir l'activité enzymatique.

Température : Les réactions sont généralement effectuées à 37 °C.

Principaux produits

L'hydrolyse du this compound par les MMP entraîne la formation de petits fragments peptidiques. Les sites de clivage spécifiques dépendent de l'enzyme utilisée.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour les applications suivantes :

Détection de l'activité des protéines : En tant que sonde de fluorescence, il aide à détecter l'activité des métalloprotéinases matricielles

Cinétique enzymatique : Il est utilisé pour étudier la cinétique des MMP et de leurs inhibiteurs.

Développement de médicaments : Le composé est utilisé dans des essais de criblage pour identifier des inhibiteurs potentiels des MMP à des fins thérapeutiques.

Recherche biologique : Il aide à comprendre le rôle des MMP dans divers processus physiologiques et pathologiques, notamment le remodelage des tissus, la métastase cancéreuse et l'inflammation.

Mécanisme d'action

This compound exerce ses effets en servant de substrat aux métalloprotéinases matricielles. L'enzyme se lie au peptide et catalyse l'hydrolyse de liaisons peptidiques spécifiques. Cette réaction entraîne la libération de fragments fluorescents, qui peuvent être détectés et quantifiés pour mesurer l'activité enzymatique .

Applications De Recherche Scientifique

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH is widely used in scientific research for the following applications:

Protein Activity Detection: As a fluorescence probe, it helps in detecting the activity of matrix metalloproteinases

Enzyme Kinetics: It is used to study the kinetics of MMPs and their inhibitors.

Drug Development: The compound is utilized in screening assays to identify potential MMP inhibitors for therapeutic applications.

Biological Research: It aids in understanding the role of MMPs in various physiological and pathological processes, including tissue remodeling, cancer metastasis, and inflammation.

Mécanisme D'action

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH exerts its effects by serving as a substrate for matrix metalloproteinases. The enzyme binds to the peptide and catalyzes the hydrolysis of specific peptide bonds. This reaction results in the release of fluorescent fragments, which can be detected and quantified to measure enzyme activity .

Comparaison Avec Des Composés Similaires

Composés similaires

DNP-Pro-Leu-Ala-Tyr-Trp-Ala-Arg-OH : Un substrat pour MMP-8 et MMP-26.

MCA-Pro-Leu-Ala-Nva-DNP-Dap-Ala-Arg-NH2 : Un substrat fluorogénique pour MMP-2.

Unicité

DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH est unique en raison de sa séquence spécifique, ce qui en fait un substrat approprié pour MMP-1. Son utilisation comme sonde de fluorescence pour détecter l'activité des protéines le distingue des autres composés similaires .

Propriétés

Formule moléculaire |

C46H65N13O12 |

|---|---|

Poids moléculaire |

992.1 g/mol |

Nom IUPAC |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C46H65N13O12/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49)/t26-,27-,32-,33-,34-,35-,37-/m0/s1 |

Clé InChI |

ZOYUSWUFUJNFBR-KDKQPVBBSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B11936859.png)

![[(2S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936867.png)

![[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)

![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)